tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate

Description

Systematic Nomenclature and Structural Characterization of tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate

IUPAC Nomenclature and Constitutional Isomerism

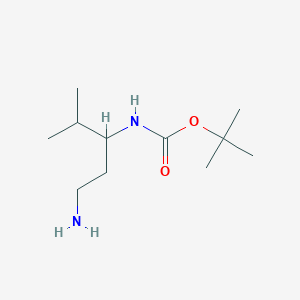

The IUPAC name tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate (Fig. 1) derives from its structural components:

- A tert-butyl group (tert-butoxycarbonyl, Boc) attached to a carbamate functional group.

- A pentan-3-yl backbone substituted with an amino group at position 1 and a methyl group at position 4.

- The stereochemical descriptor (3R) specifies the configuration of the chiral center at carbon 3.

Constitutional isomerism arises from variations in the carbamate group’s attachment site. For example:

- Positional isomers : Substitution of the carbamate at alternative backbone positions (e.g., pentan-2-yl vs. pentan-4-yl).

- Functional group isomers : Replacement of the carbamate with structurally distinct groups (e.g., urea or amide).

| Isomer Type | Structural Feature | Example Compound |

|---|---|---|

| Positional | Carbamate at pentan-2-yl | tert-Butyl N-(1-amino-4-methylpentan-2-yl)carbamate |

| Functional | Urea analog | tert-Butyl N-(1-amino-4-methylpentan-3-yl)urea |

The Boc group’s steric bulk and electron-withdrawing properties differentiate it from smaller protecting groups like acetyl.

Molecular Geometry and Bonding Analysis

The compound’s molecular formula (C₁₁H₂₄N₂O₂) and SMILES notation (CC(C)C@@HNC(=O)OC(C)(C)C) reveal:

- A chiral center at C3 (R configuration), confirmed by the @@H symbol in the SMILES string.

- Bond hybridization :

- sp³ hybridization at C3 (tetrahedral geometry).

- sp² hybridization at the carbamate carbonyl (C=O, 120° bond angle).

- Noncovalent interactions :

Key bond lengths (derived from analogous structures):

- C=O: 1.23 Å

- C-N (carbamate): 1.35 Å

- C-C (tert-butyl): 1.54 Å

The tert-butyl group induces steric hindrance, limiting rotational freedom around the carbamate C–N bond.

Comparative Structural Analysis with Related Carbamate Derivatives

Boc-Protected Amino Acids

Compared to N-Boc-L-leucine (C₁₁H₂₁NO₄), this compound features:

- An additional amine group (vs. a carboxylic acid in Boc-L-leucine).

- A branched pentyl backbone (vs. leucine’s isobutyl side chain).

| Property | This compound | N-Boc-L-leucine |

|---|---|---|

| Molecular Formula | C₁₁H₂₄N₂O₂ | C₁₁H₂₁NO₄ |

| Functional Groups | Carbamate, primary amine | Carbamate, carboxylic acid |

| Backbone Structure | 4-Methylpentan-3-yl | Isobutyl |

Cyclin-Dependent Kinase Inhibitors

Structurally similar CDK inhibitors often replace the tert-butyl group with aromatic rings (e.g., pyridinyl) to enhance π-π stacking with kinase active sites.

Properties

Molecular Formula |

C11H24N2O2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

tert-butyl N-(1-amino-4-methylpentan-3-yl)carbamate |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)9(6-7-12)13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14) |

InChI Key |

TZVDFSBPCDPXQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCN)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Step-by-step process:

- Starting Material: N-[(tert-Butoxycarbonyl)amino]-4-methylpentan-3-yl derivative (a protected amino acid precursor).

- Activation: The amino acid derivative is reacted with isobutyl chloroformate in the presence of a base such as Diisopropylethylamine (DiPEA) at low temperature (-15°C to -20°C). This forms a mixed anhydride intermediate.

- Coupling: The activated intermediate then reacts with an amine source, typically benzylamine or a similar primary amine, in anhydrous tetrahydrofuran (THF), leading to carbamate formation.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | THF |

| Temperature | -15°C to -20°C during activation |

| Reagents | Isobutyl chloroformate, DiPEA, amine (e.g., benzylamine) |

| Time | 1-2 hours |

Outcome:

This method yields the carbamate with high purity, often exceeding 80%, suitable for further synthetic modifications.

Direct Carbamate Formation via Phosgene or Derivatives

An alternative approach involves the use of carbamoyl chlorides or phosgene derivatives for direct carbamate synthesis:

- Preparation of carbamoyl chloride: React tert-butyl chloroformate with phosgene or triphosgene to generate the corresponding carbamoyl chloride.

- Coupling with amine: The carbamoyl chloride reacts with the amino alcohol precursor under basic conditions, forming the desired carbamate.

Note:

This method requires careful handling of toxic reagents like phosgene and is less favored due to safety concerns but remains effective in industrial settings.

Protection and Deprotection Strategies

The synthesis often involves protecting groups such as tert-butoxycarbonyl (Boc) to safeguard amino functionalities during multi-step synthesis:

- Boc Protection: Achieved by reacting the amino alcohol with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

- Deprotection: Typically performed under acidic conditions (e.g., trifluoroacetic acid) if necessary, to reveal free amino groups.

Key Reagents and Conditions Summary

Representative Data Table of Synthesis Parameters

Research Findings and Optimization

- Yield Optimization: Maintaining low temperatures during activation minimizes side reactions, improving yield.

- Purity: Purification via column chromatography or recrystallization from hexane/ethyl acetate mixtures ensures high purity.

- Safety: Use of phosgene derivatives necessitates strict safety protocols; alternative reagents like triphosgene are safer.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced amines or alcohols.

Substitution: Substituted carbamates or amines.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists .

Medicine: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on its structure and the target molecule . The pathways involved often include signal transduction cascades or metabolic pathways that are crucial for cellular function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Reactivity

The Boc-protected amine motif is common in medicinal chemistry, but structural variations significantly influence physicochemical properties and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Carbamate Analogs

Key Observations :

Backbone Flexibility : The target compound’s linear chain offers greater conformational flexibility compared to bicyclic or piperidine-based analogs. This flexibility may improve solubility in polar solvents but reduce target specificity in biological systems .

Steric Effects : Bicyclic analogs (e.g., azabicyclo[2.2.1]heptane) introduce rigidity, which can enhance binding affinity to enzymes or receptors by reducing entropy loss upon complexation .

Stereochemical Influence : Piperidine derivatives (e.g., (3R,5S)-5-methylpiperidin-3-yl) leverage stereochemistry to optimize interactions with chiral drug targets, a feature absent in the achiral target compound .

Biological Activity

Tert-butyl N-(1-amino-4-methylpentan-3-yl)carbamate, with the molecular formula C₁₁H₂₄N₂O₂, is a compound of increasing interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is part of a broader class of carbamate derivatives that have been explored for various pharmacological applications, particularly as inhibitors in critical biological pathways.

Chemical Structure and Properties

The compound features a tert-butyl group and an amino acid derivative , which are significant for its biological interactions. The systematic name highlights its functional groups, indicating a connection to amino acid metabolism and potential therapeutic roles.

Research indicates that compounds similar to this compound can interact with various biological targets, particularly cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The modification of the amino acid backbone in such compounds can significantly enhance or alter their biological activity, suggesting that this compound may exhibit similar properties.

Biological Activity

Studies have shown that this compound may possess several biological activities:

-

Inhibition of Cyclin-Dependent Kinases (CDKs) :

- Compounds with similar structures have been evaluated for their ability to inhibit CDKs, which play a crucial role in cell proliferation and cancer progression.

- The specific binding affinity and efficacy against CDKs remain subjects of ongoing research.

- Antioxidant Properties :

-

Pharmacological Applications :

- The compound has been indicated as a candidate for drug development due to its structural features that may allow it to interact favorably with biological systems.

Research Findings and Case Studies

Recent investigations into the biological activity of this compound have yielded promising results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.